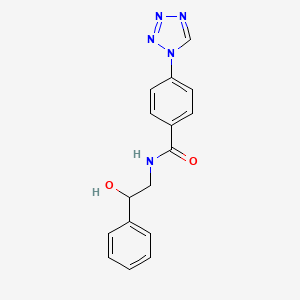![molecular formula C23H41N3O B6073427 N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating addiction, specifically alcohol and cocaine addiction.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide in the brain. This leads to an increase in this compound levels, which has a calming effect on the brain. This mechanism of action is believed to be responsible for CPP-109's ability to reduce alcohol and cocaine consumption.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. In addition to increasing this compound levels in the brain, CPP-109 has been shown to reduce dopamine release in the brain. This is believed to be responsible for CPP-109's ability to reduce cocaine self-administration. Additionally, CPP-109 has been shown to have anxiolytic effects, which may be beneficial in treating anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-109 in lab experiments is its selectivity for the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide. This makes it a useful tool for studying the role of this compound in addiction and other neurological disorders. However, one limitation of using CPP-109 in lab experiments is its potential for off-target effects. Careful control experiments are necessary to ensure that any observed effects are due to the inhibition of the target enzyme and not due to off-target effects.
Orientations Futures
There are a number of future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in treating other addictive substances, such as opioids and nicotine. Additionally, further research is needed to better understand the mechanism of action of CPP-109 and its effects on other neurotransmitters in the brain. Finally, research is needed to determine the optimal dosing and administration schedule for CPP-109 in humans.
Méthodes De Synthèse
CPP-109 is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis process involves the use of a piperidine derivative, a cyclopentyl derivative, and an acrylamide derivative. The reaction is carried out under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in treating addiction. Research has shown that CPP-109 is effective in reducing alcohol consumption in rats and humans. Additionally, CPP-109 has been shown to reduce cocaine self-administration in rats. These findings suggest that CPP-109 may be a promising therapeutic agent for the treatment of addiction.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O/c1-2-3-13-23(27)26(18-17-24-14-7-4-8-15-24)20-21-10-9-16-25(19-21)22-11-5-6-12-22/h2,21-22H,1,3-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGBJAZJZKWUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N(CCN1CCCCC1)CC2CCCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,5-dimethylphenyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6073350.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6073375.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B6073379.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)

![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B6073402.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
